molecular formula C13H15NO4 B8674896 2,4-Dimethyl-2-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 154365-39-6

2,4-Dimethyl-2-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B8674896
CAS RN: 154365-39-6
M. Wt: 249.26 g/mol
InChI Key: RHSFLRMQIAGENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-2-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-2-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-2-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

154365-39-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-4-17-12(16)13(2)11(15)14(3)9-7-5-6-8-10(9)18-13/h5-8H,4H2,1-3H3

InChI Key

RHSFLRMQIAGENG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)N(C2=CC=CC=C2O1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.5 mmol (1.2 g) of 2-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (described in C.R. Acad. Sci. Paris Series C, 1969, 269, 154) in 5 ml of dimethylformamide are added at 0° C. to a suspension of 11 mmol (0.44 g) of 60% sodium hydride in 5 ml of dimethyformamide. The reaction mixture is stirred at 0° C. for 30 minutes. 22.2 mmol (1.38 ml) of iodomethane are then added, and the reaction mixture is stirred at room temperature for 1 hour. After hydrolysis and extraction with ethyl acetate, the organic phase is dried, concentrated and purified by chromatography on silica gel using an ethyl acetate/petroleum ether mixture (3/7) as eluant to yield the expected compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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